N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049768-94-6
VCID: VC6335828
InChI: InChI=1S/C15H22N2O2.ClH/c1-11-5-3-7-14(12(11)2)17-15(18)10-16-9-13-6-4-8-19-13;/h3,5,7,13,16H,4,6,8-10H2,1-2H3,(H,17,18);1H
SMILES: CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C.Cl
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81

N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride

CAS No.: 1049768-94-6

Cat. No.: VC6335828

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride - 1049768-94-6

Specification

CAS No. 1049768-94-6
Molecular Formula C15H23ClN2O2
Molecular Weight 298.81
IUPAC Name N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C15H22N2O2.ClH/c1-11-5-3-7-14(12(11)2)17-15(18)10-16-9-13-6-4-8-19-13;/h3,5,7,13,16H,4,6,8-10H2,1-2H3,(H,17,18);1H
Standard InChI Key YOWLAQBQFYORES-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C.Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is formally named N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide hydrochloride under IUPAC conventions . Key synonyms include:

  • N-(2,3-Dimethylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]acetamide hydrochloride

  • N-(2,3-Dimethylphenyl)-2-[[(tetrahydro-2-furanyl)methyl]amino]acetamide hydrochloride

These variants reflect differences in heterocycle nomenclature (oxolan-2-yl vs. tetrahydrofuran-2-yl) and salt notation.

Molecular Architecture

The structure comprises three distinct regions (Table 1):

  • Aromatic domain: A 2,3-dimethylphenyl group providing hydrophobic character.

  • Acetamide bridge: A -CH₂-C(=O)-NH- linker enabling hydrogen bonding.

  • Tetrahydrofuran-ethylamine moiety: A polar, saturated oxygen-containing heterocycle conjugated to an ethylamine group.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₅H₂₃ClN₂O₂
Molecular weight298.81 g/mol
Hydrogen bond donors2 (amide NH, ammonium NH)
Hydrogen bond acceptors3 (amide O, ether O, Cl⁻)
Rotatable bonds5
Topological polar SA58.6 Ų

The SMILES string CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C.Cl encodes the connectivity, while the InChIKey YOWLAQBQFYORES-UHFFFAOYSA-N provides a unique structural fingerprint .

Synthetic Routes and Optimization

Retrosynthetic Analysis

Disconnection of the target molecule suggests two primary synthons:

  • N-(2,3-Dimethylphenyl)acetamide acid chloride

  • 2-(Aminomethyl)tetrahydrofuran hydrochloride

Coupling these precursors via nucleophilic acyl substitution would yield the free base, followed by hydrochloric acid salt formation.

Stepwise Synthesis

Patent literature on analogous acetamide hydrochlorides informs a plausible three-step synthesis (Figure 1):

Step 1: Carbamate Protection
React 2-(aminomethyl)tetrahydrofuran with benzyl chloroformate to form the Cbz-protected amine, preventing unwanted side reactions.

Step 2: Amide Coupling
Combine the protected amine with N-(2,3-dimethylphenyl)chloroacetamide using a coupling agent (e.g., HATU) in the presence of DIEA .

Step 3: Hydrogenolytic Deprotection and Salt Formation
Catalytic hydrogenation (H₂, Pd/C) removes the Cbz group, followed by HCl treatment to precipitate the hydrochloride salt .

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Coupling temp.0–5°CMinimizes racemization
Hydrogen pressure1–3 atmComplete deprotection
HCl concentration4M in dioxaneSalt crystallization

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

Computational models predict:

  • logP (octanol/water): 1.9 ± 0.3, indicating moderate lipophilicity

  • Aqueous solubility: ~12 mg/mL at 25°C (extrapolated from structural analogs)

  • pKa: Estimated 8.4 (amine) and 2.1 (amide), suggesting zwitterionic behavior in physiological pH

Spectroscopic Fingerprints

IR (KBr, cm⁻¹):

  • 3280 (N-H stretch, amide)

  • 1650 (C=O, amide I)

  • 1540 (N-H bend, amide II)

  • 1080 (C-O-C, tetrahydrofuran)

¹H NMR (DMSO-d6, δ ppm):

  • 1.98 (s, 6H, Ar-CH₃)

  • 3.45–3.70 (m, 4H, THF-CH₂)

  • 4.12 (q, 2H, N-CH₂-THF)

  • 7.21–7.35 (m, 3H, aromatic)

  • 8.45 (br s, 1H, NH₄⁺)

Structural FeaturePutative Role
2,3-DimethylphenylHydrophobic anchor
Tetrahydrofuran-ethylamineHydrogen bonding & solubility
Acetamide bridgeConformational rigidity

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